
xyloester A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xyloester A, also known as this compound, is a useful research compound. Its molecular formula is C23H30O5 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing the structural purity of Xyloester A?
- Methodology : Use NMR (¹H, ¹³C, and 2D-COSY) to confirm molecular structure and purity. High-performance liquid chromatography (HPLC) with UV-Vis detection at 254 nm can assess chemical stability under varying pH conditions . For novel derivatives, mass spectrometry (MS) and X-ray crystallography are critical to validate identity and crystallinity .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
- Methodology : Employ reaction condition screening (e.g., solvent polarity, temperature, catalyst concentration) using design of experiments (DoE) principles. Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates through flash column chromatography. Purity assessment via melting point analysis and differential scanning calorimetry (DSC) is advised .
Q. What in vitro models are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodology : Use cell-based assays (e.g., MTT or Alamar Blue for cytotoxicity) with human cell lines relevant to the target disease (e.g., cancer lines for antiproliferative studies). Pair with enzyme inhibition assays (e.g., spectrophotometric kinetic measurements) to validate mechanistic hypotheses .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported pharmacokinetic data for this compound?
- Methodology : Conduct meta-analyses of existing studies to identify variables (e.g., dosing regimens, animal models). Replicate experiments under standardized conditions (e.g., Sprague-Dawley rats, fixed oral doses) with LC-MS/MS for plasma concentration tracking. Apply statistical tools like ANOVA to isolate confounding factors (e.g., metabolism pathways) .
Q. What strategies mitigate batch-to-batch variability in this compound production during scale-up?
- Methodology : Implement quality-by-design (QbD) frameworks, including critical process parameter (CPP) identification via multivariate analysis. Use near-infrared (NIR) spectroscopy for real-time monitoring and adjust crystallization parameters (e.g., cooling rates) to ensure consistent polymorphic forms .
Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict target binding affinities. Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes. Pair with transcriptomic profiling (RNA-seq) to identify downstream gene expression changes .
Q. What experimental designs address conflicting reports on this compound’s cytotoxicity in non-target tissues?
- Methodology : Use organ-on-a-chip models to simulate tissue-specific responses. Compare cytotoxicity across primary cell lines (e.g., hepatocytes vs. cardiomyocytes) with flow cytometry for apoptosis/necrosis quantification. Cross-reference with toxicogenomic databases (e.g., Comparative Toxicogenomics Database) .
Q. Methodological Guidance for Data Analysis
Q. How should researchers analyze contradictory results in this compound’s efficacy across preclinical studies?
- Approach : Apply systematic review protocols (PRISMA guidelines) to identify bias sources (e.g., dosing inconsistencies). Use sensitivity analysis to weigh study quality and Bayesian meta-regression to model dose-response relationships .
Q. What statistical frameworks are appropriate for multi-omic integration in this compound research?
- Approach : Leverage pathway enrichment tools (e.g., GSEA, DAVID) to link proteomic and metabolomic datasets. Machine learning algorithms (e.g., random forests) can prioritize biomarkers associated with therapeutic outcomes .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies?
- Guidelines : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw data (e.g., NMR spectra, HPLC chromatograms) in repositories like Zenodo. Document experimental protocols in line with the ARRIVE guidelines for animal studies .
Propiedades
Fórmula molecular |
C23H30O5 |
---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
(E)-2-[1-oxo-1-[(2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)methoxy]propan-2-yl]oct-2-enoic acid |
InChI |
InChI=1S/C23H30O5/c1-5-6-7-8-9-19(22(24)25)16(4)23(26)27-14-17-10-11-20-18(12-17)13-21(28-20)15(2)3/h9-12,16,21H,2,5-8,13-14H2,1,3-4H3,(H,24,25)/b19-9+ |
Clave InChI |
ZWJBVZKAYJMZCN-DJKKODMXSA-N |
SMILES isomérico |
CCCCC/C=C(\C(C)C(=O)OCC1=CC2=C(C=C1)OC(C2)C(=C)C)/C(=O)O |
SMILES canónico |
CCCCCC=C(C(C)C(=O)OCC1=CC2=C(C=C1)OC(C2)C(=C)C)C(=O)O |
Sinónimos |
xyloester A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.